N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide
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Overview
Description
N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide is a complex organic compound that features a unique structure combining an indole ring with a thiophene ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the indole ring followed by the introduction of the thiophene moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in monitoring and controlling the reaction parameters to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole and thiophene rings allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- Thiophene, 2-acetamido
- N-2-thienylacetamide
- N-(2-phenylethyl)acetamide
Uniqueness
N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide is unique due to its combination of an indole ring with a thiophene ring This structure provides it with distinct chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
N-[2-(2-thiophen-2-yl-1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-11(19)17-9-8-13-12-5-2-3-6-14(12)18-16(13)15-7-4-10-20-15/h2-7,10,18H,8-9H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYKUNYJZWAKRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=CC=CC=C21)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405822 |
Source
|
Record name | Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823821-79-0 |
Source
|
Record name | Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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